molecular formula C20H13ClN4O3S B2551569 N-(4-chlorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide CAS No. 942002-81-5

N-(4-chlorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2551569
CAS No.: 942002-81-5
M. Wt: 424.86
InChI Key: LDAPAHIPTJYRSH-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that features a benzamide core substituted with a 4-chlorobenzo[d]thiazol-2-yl group, a 4-nitro group, and a pyridin-2-ylmethyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of 4-chlorobenzo[d]thiazole: This can be achieved by reacting 4-chloroaniline with carbon disulfide and chlorine gas under controlled conditions.

    Nitration of Benzamide: The benzamide core is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position.

    Coupling Reaction: The 4-chlorobenzo[d]thiazole and the nitrated benzamide are coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

    Introduction of Pyridin-2-ylmethyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom in the benzo[d]thiazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines (R-NH₂) or thiols (R-SH) can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzo[d]thiazole derivatives.

Scientific Research Applications

N-(4-chlorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN4O3S/c21-16-5-3-6-17-18(16)23-20(29-17)24(12-14-4-1-2-11-22-14)19(26)13-7-9-15(10-8-13)25(27)28/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAPAHIPTJYRSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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